Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate
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Overview
Description
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a dihydropyrrole ring. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl 2-methyl-2,5-dihydropyrrole-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate.
Scientific Research Applications
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Medicine: It is a potential building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromoacetate: Similar in structure but lacks the dihydropyrrole ring.
Tert-butyl 2-(bromoethyl)carbamate: Contains a carbamate group instead of a carboxylate group.
Tert-butyl bromide: A simpler compound with only a tert-butyl group and a bromine atom.
Uniqueness
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to the presence of both a bromomethyl group and a dihydropyrrole ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields.
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONJMZIBVGCMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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